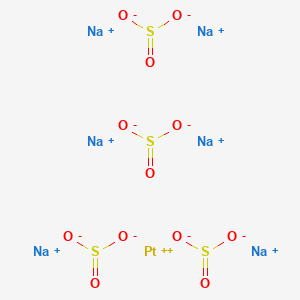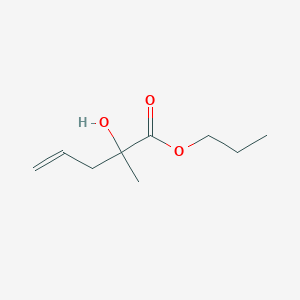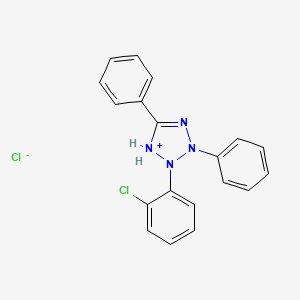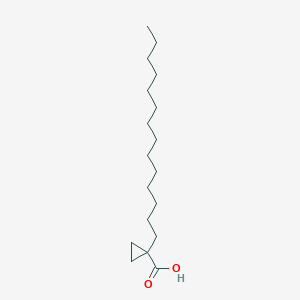
hexasodium;platinum(2+);tetrasulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexasodium;platinum(2+);tetrasulfite is a coordination compound with the molecular formula Na6O12PtS4. It consists of a platinum ion in the +2 oxidation state, coordinated with six sodium ions and four sulfite ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;platinum(2+);tetrasulfite typically involves the reaction of platinum(II) salts with sodium sulfite under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium sulfite. The reaction mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
PtCl2+6Na2SO3→Na6[Pt(SO3)4]+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexasodium;platinum(2+);tetrasulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal or lower oxidation state complexes .
Scientific Research Applications
Hexasodium;platinum(2+);tetrasulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other platinum complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in various industrial processes, including catalysis and material science
Mechanism of Action
The mechanism of action of hexasodium;platinum(2+);tetrasulfite involves its interaction with molecular targets, such as DNA and proteins. In biological systems, the compound can bind to DNA, causing cross-linking and inhibition of replication and transcription. This leads to cell cycle arrest and apoptosis, making it a potential anticancer agent. The molecular pathways involved include the activation of DNA damage response and apoptotic signaling pathways .
Comparison with Similar Compounds
Hexasodium;platinum(2+);tetrasulfite can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based anticancer agent with reduced side effects compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer and different side effect profile.
Properties
CAS No. |
68413-57-0 |
|---|---|
Molecular Formula |
Na6O12PtS4 |
Molecular Weight |
653.3 g/mol |
IUPAC Name |
hexasodium;platinum(2+);tetrasulfite |
InChI |
InChI=1S/6Na.4H2O3S.Pt/c;;;;;;4*1-4(2)3;/h;;;;;;4*(H2,1,2,3);/q6*+1;;;;;+2/p-8 |
InChI Key |
ORELZGBSMPSICH-UHFFFAOYSA-F |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)







![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)


